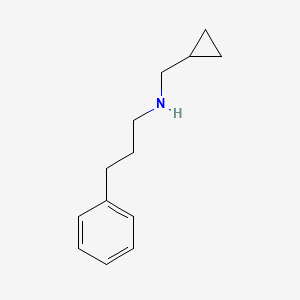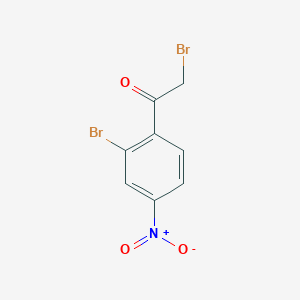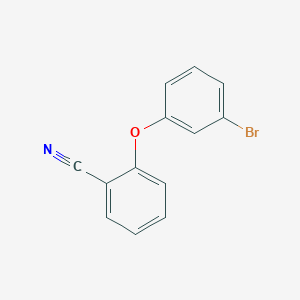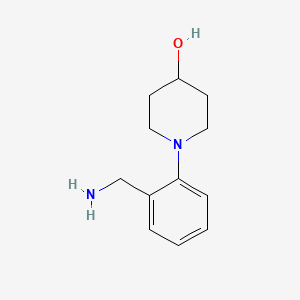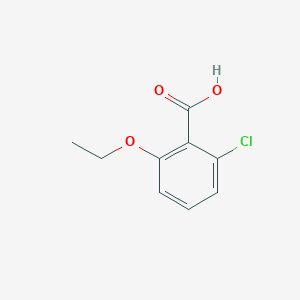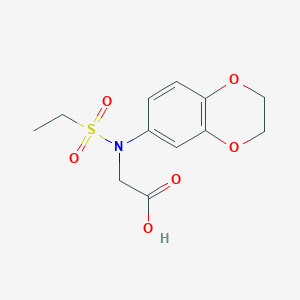
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycine
Descripción general
Descripción
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycine, commonly known as DABG, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DABG is a glycine derivative that has been synthesized and studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
DABG has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of DABG is in the field of neuroscience. DABG has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning and memory processes. This makes DABG a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
Mecanismo De Acción
DABG acts as a competitive antagonist of the glycine-binding site on the NMDA receptor. This results in a reduction of the NMDA receptor activity, which in turn leads to a decrease in the influx of calcium ions into the neuron. This mechanism of action is similar to that of other NMDA receptor antagonists such as ketamine and memantine.
Efectos Bioquímicos Y Fisiológicos
DABG has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that DABG can reduce the excitotoxicity and oxidative stress induced by glutamate in cultured neurons. In vivo studies have shown that DABG can improve cognitive function and reduce the neuroinflammation and oxidative stress induced by lipopolysaccharide (LPS) in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of DABG is its high potency and selectivity for the glycine-binding site on the NMDA receptor. This makes it a valuable tool for studying the role of the NMDA receptor in various physiological and pathological conditions. However, one of the limitations of DABG is its hydrophobic nature, which can limit its solubility and bioavailability in vivo.
Direcciones Futuras
There are several future directions for the research on DABG. One of the most important directions is to study the potential therapeutic applications of DABG in neurological disorders such as Alzheimer's disease and schizophrenia. Another direction is to investigate the molecular mechanisms underlying the neuroprotective effects of DABG. Furthermore, the development of more water-soluble derivatives of DABG could overcome the limitations of its hydrophobic nature and enhance its bioavailability in vivo.
Propiedades
IUPAC Name |
2-[2,3-dihydro-1,4-benzodioxin-6-yl(ethylsulfonyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6S/c1-2-20(16,17)13(8-12(14)15)9-3-4-10-11(7-9)19-6-5-18-10/h3-4,7H,2,5-6,8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSFRMRAZQCBKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(CC(=O)O)C1=CC2=C(C=C1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1385905.png)


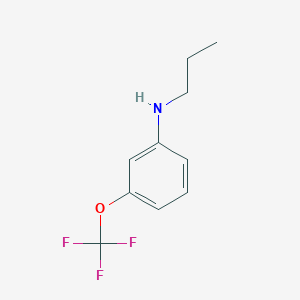
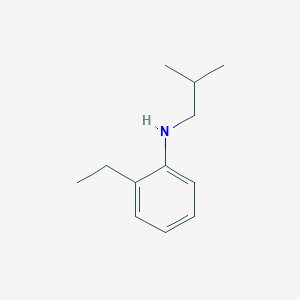
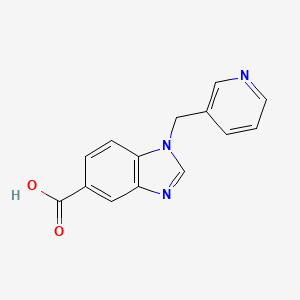
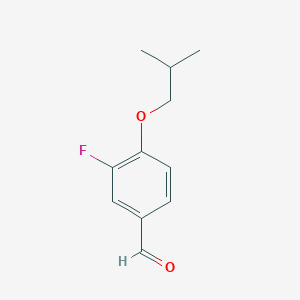
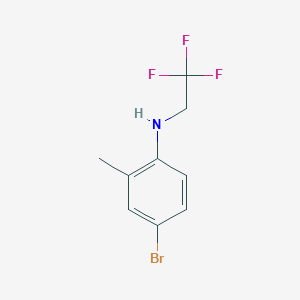
![(2-Methoxyethyl)({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1385920.png)
